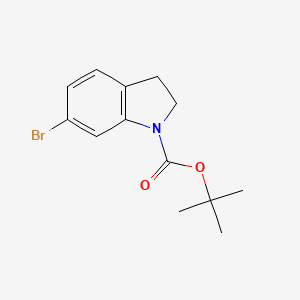

tert-Butyl 6-bromoindoline-1-carboxylate

Description

Historical Context and Development

The synthesis of tert-butyl 6-bromoindoline-1-carboxylate emerged from advancements in indoline chemistry during the early 21st century. Indoline derivatives gained prominence due to their structural similarity to natural alkaloids, but early methods for functionalizing the indoline core faced challenges in regioselectivity and stability. The introduction of bromine at the 6-position and Boc protection addressed these limitations by enhancing reactivity while preventing unwanted side reactions at the nitrogen center.

Key milestones in its development include:

- 2010s : Optimization of Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions enabled efficient bromination of indoline precursors.

- 2020s : Scalable protocols for Boc protection of 6-bromoindoline were established, with yields exceeding 85% under mild conditions.

A representative synthesis involves:

- Bromination of indoline via electrophilic aromatic substitution.

- Boc protection using di-tert-butyl dicarbonate in the presence of a base.

| Property | Value | Source |

|---|---|---|

| Melting point | >240°C | |

| Boiling point | Not reported | |

| Density | 1.37 g/cm³ (predicted) |

Significance in Chemical Research

This compound bridges synthetic organic chemistry and drug discovery:

- Pharmaceutical intermediates : Serves as a precursor to neurologically active compounds, including serotonin receptor modulators and kinase inhibitors. For instance, it enables C–N bond formation in the synthesis of tryptophan-derived alkaloids.

- Materials science : Facilitates the development of organic semiconductors through Suzuki-Miyaura cross-couplings, which introduce conjugated aryl groups at the brominated position.

- Methodology development : Its stability under acidic conditions makes it ideal for studying ring-opening reactions in fused heterocycles.

Recent studies demonstrate its utility in synthesizing pyridazino[3,4-b]indole derivatives, which exhibit antimicrobial properties.

Position within Indole Derivative Classification

This compound belongs to two critical classes of heterocycles:

- Indolines : Saturated analogs of indoles where the C2–C3 bond is hydrogenated, reducing aromaticity while enhancing nucleophilic reactivity at nitrogen.

- Boc-protected amines : The tert-butoxycarbonyl group prevents oxidation and enables selective deprotection under acidic conditions.

Compared to 6-bromoindole, the indoline core offers distinct advantages:

Relevance in Heterocyclic Chemistry

As a fused bicyclic system, this compound exemplifies three principles of heterocyclic chemistry:

- Ring activation : The electron-withdrawing Boc group directs electrophiles to the brominated aromatic ring.

- Tautomerization control : The saturated pyrrolidine ring prevents enamine formation, stabilizing the intermediate during annulation reactions.

- Diversification potential : The bromine atom serves as a handle for cross-coupling, while the Boc group permits orthogonal functionalization.

Notable applications include:

- Synthesis of tetrahydro-β-carbolines via Pictet-Spengler cyclization.

- Construction of indole-pyridazine hybrids through oxidative aromatization.

In one innovative approach, treating the compound with trifluoroacetic acid induces ring-opening followed by recyclization to form non-fused indole-pyrazolone systems. This demonstrates its utility in accessing structurally diverse heterocyclic libraries.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621908 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214614-97-8 | |

| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of tert-Butyl Indoline-1-Carboxylate

This method typically employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a suitable solvent like dichloromethane (DCM). The reaction conditions generally involve:

- Reagents : N-bromosuccinimide (NBS) or Bromine

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature or slightly elevated temperatures

The general reaction can be summarized as follows:

$$

\text{tert-Butyl Indoline-1-Carboxylate} + \text{NBS} \rightarrow \text{tert-Butyl 6-Bromoindoline-1-Carboxylate} + \text{by-products}

$$

Industrial Production Techniques

In industrial settings, the synthesis may utilize continuous flow reactors, which provide enhanced control over reaction parameters and ensure consistent product quality. Automated systems can facilitate scaling up production while maintaining safety and efficiency.

The following table summarizes the essential reaction conditions for synthesizing this compound:

| Parameter | Details |

|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Temperature Range | Room temperature to 40°C |

| Reaction Time | Typically 1 to 4 hours |

| Purification Method | Column chromatography |

After synthesis, purification is crucial for obtaining high-purity this compound. Common purification techniques include:

Column Chromatography : Utilizing silica gel with gradient elution (e.g., hexane/ethyl acetate).

Recrystallization : From solvents like dichloromethane/hexane to enhance purity.

Post-purification, characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Recent studies have focused on optimizing the reaction conditions for better yields and selectivity in synthesizing this compound. Here are key findings:

Effect of Solvent Polarity

Research indicates that using polar aprotic solvents stabilizes charge-separated intermediates during bromination, enhancing regioselectivity towards the desired product.

Temperature Control

Adjusting the reaction temperature has been shown to influence both yield and reaction rate significantly. Elevated temperatures can accelerate reactions but may also lead to unwanted side reactions.

Catalyst Utilization

In some cases, catalysts such as palladium can be used to facilitate substitution reactions involving the bromine atom post-synthesis, allowing for further functionalization of the compound.

The preparation of this compound involves straightforward synthetic routes primarily centered around bromination reactions. Understanding and optimizing these methods are essential for enhancing yield and purity, thereby facilitating its application in various fields such as medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromoindoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: The compound can be reduced to form indoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, ethanol), and catalysts (e.g., palladium) are commonly used.

Major Products:

Substitution: Formation of substituted indoline derivatives.

Oxidation: Formation of indole derivatives.

Reduction: Formation of reduced indoline derivatives.

Scientific Research Applications

Organic Synthesis

As an intermediate, tert-butyl 6-bromoindoline-1-carboxylate plays a crucial role in the synthesis of complex organic molecules. Its unique structure allows for further functionalization, making it a valuable precursor in creating diverse indole derivatives. These derivatives are essential for developing various natural products and pharmaceuticals.

Biological Studies

The compound is utilized in biological research to study enzyme interactions and biological pathways. Its structure facilitates investigations into the reactivity of nucleophiles in aromatic nucleophilic substitution reactions, allowing researchers to understand electronic and steric effects on reaction outcomes.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may exhibit anticancer and antimicrobial properties, making it a candidate for drug development targeting diseases such as cancer and infections . The presence of the bromine atom enhances its reactivity, allowing for the introduction of various functional groups that can improve therapeutic efficacy.

Material Science

The compound's properties are also explored in material science, particularly in the development of photoresponsive materials and molecular motors. Its ability to undergo structural changes upon exposure to light makes it suitable for applications in liquid crystal technologies .

Table 1: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in creating indole derivatives |

| Biological Studies | Investigating enzyme interactions and biological pathways | Studies on nucleophilic substitution reactions |

| Medicinal Chemistry | Potential pharmaceutical agent with anticancer and antimicrobial properties | Research on drug candidates targeting cancer |

| Material Science | Development of photoresponsive materials | Applications in liquid crystal technologies |

Case Studies

- Anticancer Research : A study demonstrated that derivatives of this compound showed significant activity against cancer cell lines. The bromine atom's presence was crucial for enhancing cytotoxicity through specific molecular interactions .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound, revealing its potential effectiveness against various bacterial strains when modified with specific functional groups.

- Photoresponsive Materials : Research into the use of this compound in liquid crystal systems highlighted its ability to act as a switchable component, responding dynamically to light stimuli, which could lead to advancements in smart materials .

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl ester group play crucial roles in its reactivity and binding affinity . The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

The structural and functional analogs of tert-Butyl 6-bromoindoline-1-carboxylate include brominated indolines, hydroxy-substituted derivatives, and heterocyclic variants. Key differences arise from substituent positions, core ring systems, and physicochemical properties.

Positional Isomers of Brominated Indoline Carboxylates

Analysis :

- Reactivity : The 6-bromo derivative exhibits higher reactivity in meta-directed coupling reactions compared to 4- or 7-bromo isomers due to electronic effects .

- Synthetic Utility : 6-Bromo substitution is preferred in drug intermediates targeting aromatic C–H activation, whereas 4-bromo isomers may favor para-substituted products .

Functional Group Variants

Analysis :

- Hydrogen Bonding: The hydroxy analog’s hydrogen-bonding capacity (2 donors, 3 acceptors) contrasts with the bromo derivative’s lack of H-bond donors, impacting solubility (e.g., logP = 2.1 for hydroxy vs. 3.5 for bromo) .

- Core Structure: Quinoline derivatives exhibit higher thermal stability (ΔTₘ ≈ 50°C) compared to indoline due to extended conjugation .

Heterocyclic Analogs

Analysis :

- Electronic Properties : Benzimidazole’s electron-deficient core facilitates nucleophilic aromatic substitution, whereas indoline’s saturated ring favors electrophilic reactions .

- Pharmaceutical Relevance : Indole derivatives are prevalent in serotonin analogs, while indolines are used in protease inhibitors due to conformational flexibility .

Biological Activity

Tert-butyl 6-bromoindoline-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom at the 6-position of the indoline ring, along with a tert-butyl group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 296.16 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values for different cancer types are summarized in Table 1.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15.4 | Induction of apoptosis via caspase activation |

| Lung Cancer | 22.3 | Inhibition of cell cycle progression |

| Colon Cancer | 18.7 | Modulation of apoptotic pathways |

Table 1: Anticancer activity of this compound against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several bacterial strains. The minimum inhibitory concentrations (MIC) for selected pathogens are presented in Table 2.

| Microorganism | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal effect |

| Escherichia coli | 64 | Bacteriostatic effect |

| Pseudomonas aeruginosa | 128 | Moderate inhibition |

Table 2: Antimicrobial activity of this compound against selected microorganisms.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes involved in cell signaling pathways. Notably, it may inhibit the activity of certain kinases or transcription factors that are critical for cancer cell survival and proliferation.

Case Study 1: In Vivo Efficacy

A recent in vivo study evaluated the efficacy of this compound in mouse models bearing xenografted tumors. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics such as cisplatin. The combination therapy showed enhanced anticancer activity, suggesting that this compound could be used to improve treatment outcomes for resistant cancer types.

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl 6-bromoindoline-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of tert-butyl indoline-1-carboxylate derivatives using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Optimization can be achieved through experimental design (e.g., factorial design) to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, molybdenum hexacarbonyl has been used to catalyze epoxidation reactions with tert-butyl hydroperoxide, suggesting analogous strategies for bromination . Statistical tools like ANOVA can isolate critical factors affecting yield and selectivity.

Q. What purification techniques are recommended for isolating this compound with high purity?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, recrystallization from solvents like dichloromethane/hexane may improve purity. Analytical HPLC or GC-MS should confirm purity (>95%) .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : and NMR to confirm substituent positions and tert-butyl group integrity.

- X-ray crystallography : Employ programs like SHELX for single-crystal structure determination, particularly to resolve stereochemical ambiguities .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and bromine isotope patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in tert-Butyl indoline derivatives?

Regioselectivity at the 6-position is influenced by electronic and steric factors. Computational studies (DFT) can model transition states to predict bromine’s preferential attack on electron-rich aromatic sites. Solvent effects (e.g., polar aprotic solvents stabilizing charge-separated intermediates) and directing groups (e.g., tert-butyl’s steric bulk) further guide selectivity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray results) be resolved for this compound?

Contradictions may arise from dynamic processes (e.g., tert-butyl group rotation) in solution versus static crystal structures. Low-temperature NMR (<−40°C) can slow conformational changes, while variable-temperature XRD studies validate solid-state behavior. Cross-referencing with IR spectroscopy (C=O and C-Br stretches) and computational simulations (e.g., Gaussian) provides additional validation .

Q. What strategies are effective for functionalizing the bromine moiety in this compound for downstream applications?

The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., with amines or thiols). Catalyst screening (e.g., Pd(PPh) vs. Xantphos-based systems) and microwave-assisted synthesis can enhance reaction rates. Monitor side reactions (e.g., de-tert-butylation under acidic conditions) via TLC or in-situ FTIR .

Q. How can hydrogen-bonding interactions influence the crystallization behavior of this compound?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like dimers involving carboxylate oxygen and indoline NH groups. Solvent polarity (e.g., DMSO vs. toluene) modulates H-bond strength, affecting crystal packing. SHELXL refinement can quantify bond lengths and angles, while Hirshfeld surfaces map intermolecular contacts .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing reproducibility issues in synthetic yields?

Apply:

- Design of Experiments (DoE) : Central composite design to model nonlinear relationships between variables (e.g., reagent stoichiometry, temperature).

- Principal Component Analysis (PCA) : To identify outliers in multi-batch datasets.

- Control Charts : Monitor yield trends over time to detect process deviations .

Q. How can computational tools predict the environmental or toxicological profiles of this compound?

Use QSAR models (e.g., EPI Suite) to estimate biodegradability and toxicity. Molecular docking studies (e.g., AutoDock) assess potential bioactivity, though experimental ecotoxicology data (e.g., Daphnia magna assays) are critical for validation due to limited existing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.